![molecular formula C9H13N5O4 B601542 2-Amino-9-(((2RS)-2,3-dihydroxypropoxy)methyl)-1,9-dihydro-6H-purin-6-one CAS No. 86357-09-7](/img/structure/B601542.png)
2-Amino-9-(((2RS)-2,3-dihydroxypropoxy)methyl)-1,9-dihydro-6H-purin-6-one
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound includes a purine ring, which is a type of heterocyclic aromatic organic compound . The molecular weight of the compound is 255.23.
Chemical Reactions Analysis
While specific chemical reactions involving “2-Amino-9-(((2RS)-2,3-dihydroxypropoxy)methyl)-1,9-dihydro-6H-purin-6-one” are not detailed in the retrieved sources, similar compounds such as pyrimidines have been studied extensively. Pyrimidines display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Scientific Research Applications
Chemical Synthesis and Tautomerism : The study of 2-substituted N-methoxy-9-methyl-9H-purin-6-amines, which are chemically related to the compound , revealed insights into their synthesis and tautomerism. These findings are essential for understanding the chemical behavior of similar compounds (Roggen et al., 2011).
Antimycobacterial and Antiprotozoal Activity : In a related study, it was found that the introduction of specific groups in 2-position of agelasine analogs can enhance antimycobacterial and antiprotozoal activity. This suggests potential pharmacological applications for similar compounds (Roggen et al., 2008).
Antiviral Drug Analysis : A study on the nucleoside analogue entecavir, which has a similar molecular structure, provided insights into its crystal structure and intermolecular interactions. Entecavir is an approved antihepatitis B drug, indicating the potential medical applications of related compounds (Wang et al., 2018).
Nucleoside Adducts and Mutagenesis : Research on nucleoside adducts formed by the reaction of 2'-deoxyguanosine with diepoxybutane sheds light on mutagenic processes and potential carcinogenic risks, which is crucial for understanding the biological interactions of related purine derivatives (Zhang & Elfarra, 2004).
Acyclic Nucleotide Analogues Synthesis : Studies have been conducted on the synthesis of acyclic nucleotide analogues derived from related purin-2(3H)-ones, exploring their potential in medicinal chemistry (Alexander et al., 2000).
Molecular Docking Studies : Vibrational spectroscopy and molecular docking studies of compounds structurally similar to 2-Amino-9-(((2RS)-2,3-dihydroxypropoxy)methyl)-1,9-dihydro-6H-purin-6-one suggest potential for exploring drug-receptor interactions and drug design (Rizwana et al., 2020).
properties
IUPAC Name |
2-amino-9-(2,3-dihydroxypropoxymethyl)-1H-purin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5O4/c10-9-12-7-6(8(17)13-9)11-3-14(7)4-18-2-5(16)1-15/h3,5,15-16H,1-2,4H2,(H3,10,12,13,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMJRISBBXAOKCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1COCC(CO)O)N=C(NC2=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80914515 | |
Record name | 3-[(6-Hydroxy-2-imino-2,3-dihydro-9H-purin-9-yl)methoxy]propane-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80914515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-9-(((2RS)-2,3-dihydroxypropoxy)methyl)-1,9-dihydro-6H-purin-6-one | |
CAS RN |
86357-09-7, 96429-66-2 | |
Record name | Isoganciclovir | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086357097 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-[(6-Hydroxy-2-imino-2,3-dihydro-9H-purin-9-yl)methoxy]propane-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80914515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ISOGANCICLOVIR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NNJ00018WY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Citations
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